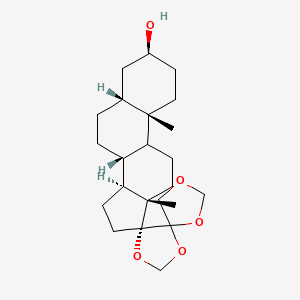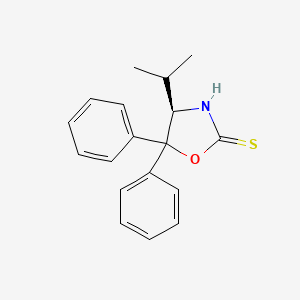
(R)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione is an organic compound characterized by its unique structure, which includes an oxazolidine ring substituted with isopropyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione typically involves the reaction of isopropylamine with diphenylketene to form an intermediate, which then undergoes cyclization with carbon disulfide to yield the desired oxazolidine-2-thione. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of 4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be explored to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolidine derivatives.
Applications De Recherche Scientifique
4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-®-Isopropyl-5,5-diphenyloxazolidine-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-®-Isopropyl-5,5-diphenylthiazolidine-2-thione: Contains a thiazolidine ring instead of an oxazolidine ring.
Uniqueness
4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C18H19NOS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C18H19NOS/c1-13(2)16-18(20-17(21)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,21)/t16-/m1/s1 |
Clé InChI |
RPZKBIVAULGKTQ-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)[C@@H]1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


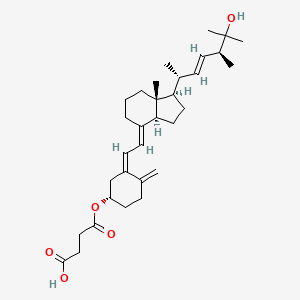
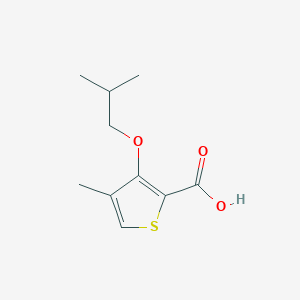

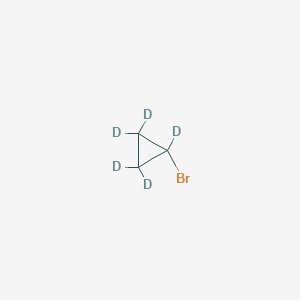
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)

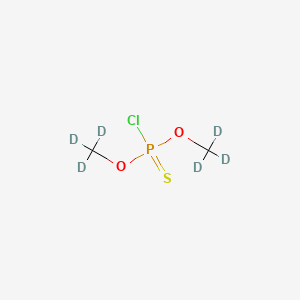


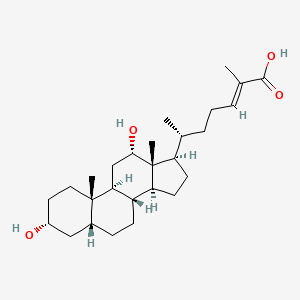
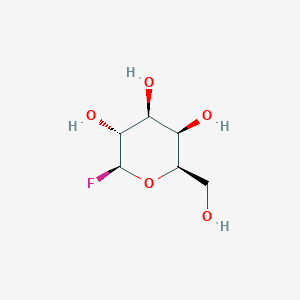
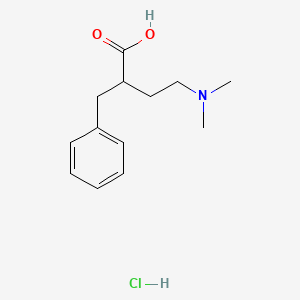
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
